BenchChemオンラインストアへようこそ!

Xenbucin

Antihyperlipidemic Lipid-lowering Therapeutic classification

Xenbucin free acid is a validated antihyperlipidemic reference compound for lipid metabolism research. Its α-ethyl substitution confers a dual profile distinct from felbinac, making it irreplaceable for SAR studies. Select specific analgesic salt forms (Namoxyrate, Butixirate) for pain-related research. For all applications, ensure you procure the correct form.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 959-10-4
Cat. No. B1684238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenbucin
CAS959-10-4
SynonymsXenbucin
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H16O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18)
InChIKeyIYEPZNKOJZOGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xenbucin (CAS 959-10-4): Antihyperlipidemic Biphenyl Acetic Acid Derivative – Procurement Guide


Xenbucin (CAS 959-10-4), chemically defined as α-ethyl-4-biphenylacetic acid or 2-(4-biphenylyl)butanoic acid, is a synthetic biphenyl acetic acid derivative classified as an antihyperlipidemic agent [1]. The compound exists as a racemic mixture of the free acid (molecular weight 240.30 g/mol, C16H16O2) and is characterized by a melting point of 123–125°C with solubility in ethanol, methanol, acetone, and ether, but is practically insoluble in water [2]. Unlike its α-unsubstituted parent felbinac (biphenylylacetic acid) which functions as a topical NSAID, Xenbucin's α-ethyl substitution confers dual antihyperlipidemic and analgesic properties, with the latter primarily realized through specific salt forms such as the trans-4-phenylcyclohexylamine salt (Butixirate) and the 2-dimethylaminoethanol salt (Namoxyrate) [3]. This structural distinction creates specific procurement considerations that directly impact research and industrial application selection.

Xenbucin (CAS 959-10-4): Why Substitution with Felbinac or Biprofen Compromises Research Outcomes


Substituting Xenbucin with structurally similar biphenyl acetic acid derivatives such as felbinac (α-unsubstituted parent) or biprofen (α-methyl analog) is scientifically inadvisable due to fundamental differences in pharmacological profile and commercial availability [1]. Felbinac lacks the α-ethyl substituent that confers antihyperlipidemic activity to Xenbucin, limiting its utility exclusively to topical NSAID applications without lipid-lowering capability [2]. Conversely, while biprofen retains some COX-2 inhibitory activity as a flurbiprofen impurity, it lacks Xenbucin's validated dual-indication profile and is not recognized as an antihyperlipidemic agent in authoritative databases [3]. Furthermore, the commercial availability of Xenbucin-specific salt forms (Butixirate, Namoxyrate) with documented analgesic efficacy provides formulation options that are not replicable with felbinac or biprofen. The quantitative evidence presented below establishes why procurement decisions must be compound-specific rather than class-based.

Xenbucin (CAS 959-10-4): Quantitative Differentiation Evidence Against Felbinac, Biprofen, and Fenbutyramide


Antihyperlipidemic Classification: Xenbucin vs. Felbinac (α-Unsubstituted Parent) - Database Evidence

Xenbucin is classified as an antihyperlipidemic agent in authoritative databases including KEGG DRUG and DrugFuture, while its α-unsubstituted parent compound felbinac (biphenylylacetic acid) lacks any lipid-lowering classification and is exclusively recognized as a topical NSAID for muscle inflammation and arthritis [1][2]. This classification differential is categorical and binary: Xenbucin = antihyperlipidemic (YES), Felbinac = antihyperlipidemic (NO). The presence of the α-ethyl substituent in Xenbucin (C16H16O2) versus the α-hydrogen in felbinac (C14H12O2) is the sole structural determinant of this functional divergence [3].

Antihyperlipidemic Lipid-lowering Therapeutic classification

Analgesic Activity: Namoxyrate Salt of Xenbucin vs. Free Acid - Formulation-Dependent Differentiation

The 2-dimethylaminoethanol salt of Xenbucin, designated as Namoxyrate (CAS 1234-71-5), exhibits documented analgesic activity that is not present in the free acid form . While the free acid Xenbucin (CAS 959-10-4) is categorized as an antilipemic, its analgesic and anti-inflammatory properties are specifically attributed to salt formulations, particularly the trans-4-phenylcyclohexylamine salt (Butixirate) and the 2-dimethylaminoethanol salt (Namoxyrate) [1]. This represents a formulation-dependent functional differentiation rather than an intrinsic property of the free acid, creating distinct procurement considerations based on intended application.

Analgesic Pain research Salt formulation

Acute Toxicity Profile: Xenbucin LD50 in Mice vs. Reference NSAIDs - Cross-Study Comparison

The acute intraperitoneal toxicity of Xenbucin in mice has been quantified with an LD50 of 260 mg/kg . Additionally, an alternative value of 183 mM/kg (approximately 44 mg/kg when converted using molecular weight 240.30) has been reported, though the 260 mg/kg figure is more consistently cited across databases [1]. For comparison, felbinac (the α-unsubstituted analog) lacks published LD50 data in standard toxicological repositories, while typical NSAIDs such as indomethacin exhibit LD50 values in the range of 50-100 mg/kg (i.p., mouse). The available toxicity data for Xenbucin, while limited, provides a baseline reference for safety assessment in preclinical studies.

Toxicity Safety pharmacology LD50

Hypolipidemic Activity: Xenbucin vs. Fenbutyramide - Patent-Documented Comparative Efficacy

A patent describing amide derivatives of 2-(p-aminobenzyl)-butyric acid with hypolipidemizing activity explicitly cites Xenbucin, Fenbutyramide, and β-benzalbutyric acid as known hypolipidemic drugs, but qualifies that these compounds 'show a low activity' relative to the novel derivatives being claimed [1]. This establishes Xenbucin's recognized position within the hypolipidemic pharmacological class while simultaneously documenting its relatively modest potency, a characteristic that distinguishes it from more potent lipid-lowering agents and may be advantageous for certain research applications requiring moderate efficacy.

Hypolipidemic Lipid-lowering Comparative pharmacology

Synthetic Accessibility: Xenbucin via Pd/C-Catalyzed Suzuki Coupling vs. Alternative Routes

Xenbucin can be synthesized via a Pd/C-catalyzed Suzuki coupling reaction in water using sodium tetraphenylborate as a phenylation reagent, representing a 'green chemistry' approach that avoids organic solvents and expensive homogeneous palladium catalysts [1]. This synthetic route, documented in a dedicated methodology study, distinguishes Xenbucin from many structurally similar biphenyl acetic acid derivatives that require traditional Friedel-Crafts or alternative coupling conditions with less favorable environmental profiles. The 4-step synthesis utilizing two different routes demonstrates process flexibility for scale-up considerations.

Synthetic chemistry Green chemistry Palladium catalysis

Xenbucin (CAS 959-10-4): Validated Application Scenarios Based on Quantitative Evidence


Lipid Metabolism and Antihyperlipidemic Mechanism Studies

For research programs investigating lipid-lowering mechanisms, metabolic disorders, or hyperlipidemia, Xenbucin free acid (CAS 959-10-4) serves as a validated reference compound with established antihyperlipidemic classification in authoritative databases [1]. Its documented 'low activity' relative to newer patented derivatives makes it particularly suitable as a baseline comparator in structure-activity relationship (SAR) studies aimed at developing improved hypolipidemic agents [2]. Researchers should note that felbinac or biprofen cannot substitute for Xenbucin in this context, as neither possesses antihyperlipidemic classification [3].

Analgesic and Anti-Inflammatory Research Using Salt Formulations

Studies focused on pain and inflammation should procure Xenbucin in its validated analgesic salt forms rather than the free acid. Specifically, Namoxyrate (Xenbucin 2-dimethylaminoethanol salt, CAS 1234-71-5) has documented analgesic activity and demonstrates differential plasma protein binding and pharmacokinetic behavior in rats compared to the free acid . Alternatively, Butixirate (Xenbucin trans-4-phenylcyclohexylamine salt, CAS 19992-80-4) is classified as an analgesic and antirheumatic agent [4]. These salt forms represent the appropriate selection for pain-related research applications.

Green Chemistry and Sustainable Synthesis Development

For academic or industrial chemistry groups developing environmentally sustainable synthetic methodologies, Xenbucin represents a validated target compound with an established Pd/C-catalyzed Suzuki coupling route in water [5]. This methodology provides a benchmark for comparing catalyst efficiency, yield optimization, and environmental impact metrics against alternative biphenyl acetic acid synthetic approaches. The documented 4-step synthesis using two different routes offers flexibility for process development and scale-up studies.

Toxicological Profiling and Preclinical Safety Assessment

Investigators conducting preclinical safety evaluation of biphenyl acetic acid derivatives can utilize Xenbucin's established acute toxicity reference point (LD50 = 260 mg/kg, i.p., mouse) as a comparator for novel analogs . The availability of this quantitative toxicity datum, however limited, provides a starting point for comparative risk assessment and in vivo dosing range determination that is absent for certain structural analogs like felbinac.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xenbucin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.